4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a thiazolo[4,5-c]pyridine moiety, a piperazine ring, and a trifluoromethyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[4,5-d]pyrimidine derivatives
- Triazolo[1,5-a]pyrimidine derivatives
- Thiazolo[3,2-b]triazole derivatives
Uniqueness
4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15F3N6S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C16H15F3N6S/c1-10-8-13(16(17,18)19)23-14(21-10)24-4-6-25(7-5-24)15-22-11-9-20-3-2-12(11)26-15/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
WVTWKMKFODHGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.